Tetramethylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetramethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHMKGKINIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76494-51-4 (hydrochloride) | |
| Record name | Ligustrazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |
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DSSTOX Substance ID |
DTXSID6047070 | |
| Record name | Tetramethylpyrazine | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystals or powder with a musty, fermented, coffee odour | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2,3,5,6-Tetramethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
190.00 °C. @ 760.00 mm Hg | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol) | |
| Record name | SID8139962 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 2,3,5,6-Tetramethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1124-11-4 | |
| Record name | Tetramethylpyrazine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ligustrazine | |
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| Record name | TETRAMETHYLPYRAZINE | |
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| Record name | TETRAMETHYLPYRAZINE | |
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| Record name | Pyrazine, 2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Tetramethylpyrazine | |
| Source | EPA DSSTox | |
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| Record name | 2,3,5,6-tetramethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.084 | |
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| Record name | LIGUSTRAZINE | |
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| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86 °C | |
| Record name | Tetramethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 2,3,5,6 Tetramethylpyrazine
Chemical Synthesis Pathways
Chemical synthesis offers several established methods for producing 2,3,5,6-tetramethylpyrazine, often relying on condensation and oxidation reactions.
Maillard Reaction Mechanisms and Derivatives
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a well-known pathway for the formation of a wide array of flavor compounds, including pyrazines. google.comresearchgate.net The formation of 2,3,5,6-tetramethylpyrazine through this reaction is believed to primarily involve the condensation of α-aminoketones. google.com The generation of pyrazines can also occur through alternative pathways within the Maillard reaction, such as the dimerization of azomethine and the reaction between acyloins and ammonia (B1221849), which does not necessitate Strecker degradation. sci-hub.se The types and concentrations of substrates in the Maillard reaction significantly influence the resulting pyrazine (B50134) content. researchgate.net
Condensation Reactions of Alpha-Aminoketones
A fundamental route to 2,3,5,6-tetramethylpyrazine involves the self-condensation of two molecules of an α-aminoketone, specifically 2-amino-3-butanone. google.comnih.gov This condensation initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the stable aromatic pyrazine ring. google.com The α-aminoketones themselves are often generated from the Strecker degradation of amino acids in the presence of dicarbonyl compounds. sci-hub.se The reaction can be influenced by various factors, including pH, with alkaline conditions sometimes used to promote the condensation. google.com
Reactions Involving 3-Hydroxy-2-butanone and Ammonium (B1175870) Sulfide
An established method for synthesizing 2,3,5,6-tetramethylpyrazine involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonium source, such as ammonium sulfide. google.com In this process, acetoin (B143602) reacts with ammonia to create an α-hydroxyimine, which then undergoes a spontaneous conversion to 2-amino-3-butanone. nih.govsemanticscholar.org This intermediate subsequently condenses to form 2,3,5,6-tetramethylpyrazine. nih.govsemanticscholar.org
Synthesis from 2,3-Dimethyl Diketone or 2,3-Butanediamine
Industrial chemical synthesis of 2,3,5,6-tetramethylpyrazine often utilizes starting materials like 2,3-dimethyl diketone (diacetyl) and 2,3-butanediamine. google.com One common method involves the condensation of 2,3-butanedione (B143835) with 2,3-butanediamine under acidic conditions. smolecule.com Another approach uses butanone and ethyl nitrite (B80452) as precursors. google.com
Advanced Chemical Synthesis Routes and Optimization
Research continues to explore more efficient and environmentally friendly chemical synthesis routes. One novel method simplifies the process through a sequence of addition, rearrangement, condensation, and oxidation steps performed in a single reaction and sublimation device, followed by steam distillation for purification. google.com This approach aims to reduce energy consumption, increase product yield, and lower production costs, making it suitable for industrial-scale production. google.com Optimization strategies for existing methods have also been investigated. For instance, in the synthesis from 3-hydroxy-2-butanone and ammonium acetate, using ethanol (B145695) as a solvent and employing an oxidizing agent like manganese dioxide have been explored. google.com Another patented method involves the condensation of 3-aminobutanone, where the reaction is promoted by an alkaline solution to facilitate the formation of the enol form, leading to tetramethyl-dihydropyrazine, which is then oxidized. google.com
Biosynthesis and Biotechnological Production
In addition to chemical synthesis, biotechnological methods using microorganisms offer a "green" and sustainable alternative for producing 2,3,5,6-tetramethylpyrazine. frontiersin.org
The core of the biosynthetic pathway involves the precursor acetoin (3-hydroxy-2-butanone), which is naturally produced by several microorganisms. nih.gov Two molecules of acetoin condense with an ammonia source to form 2,3,5,6-tetramethylpyrazine. nih.govnih.gov This pathway has been identified and engineered in various microbes, including Corynebacterium glutamicum, Bacillus subtilis, and Lactococcus lactis. nih.govnih.govresearchgate.net
Metabolic engineering strategies have been employed to enhance the production of 2,3,5,6-tetramethylpyrazine in these microorganisms. A key focus is to increase the intracellular pool of acetoin. researchgate.net This is often achieved by overexpressing genes involved in the acetoin synthesis pathway, such as acetolactate synthase (alsS) and α-acetolactate decarboxylase (budA). nih.govoup.com For example, in Corynebacterium glutamicum, the heterologous expression of alsS and budA from Lactococcus lactis led to a significant increase in 2,3,5,6-tetramethylpyrazine production. nih.govnih.govbiorxiv.org
Further optimization of the production process involves fine-tuning fermentation conditions. Studies have shown that media components, particularly the concentrations of glucose and urea (B33335), play a crucial role in maximizing the yield. nih.govnih.govbiorxiv.org By employing statistical design of experiments, researchers have been able to significantly enhance titers. nih.govnih.govbiorxiv.orgresearchgate.net For instance, in an engineered C. glutamicum strain, optimizing glucose and urea levels in the culture medium resulted in a four-fold increase in 2,3,5,6-tetramethylpyrazine production, reaching up to 3.56 g/L. nih.govnih.govbiorxiv.orgresearchgate.net
The table below summarizes the results from a study on the biotechnological production of 2,3,5,6-tetramethylpyrazine using an engineered Corynebacterium glutamicum strain.
| Strain/Condition | Glucose (g/L) | Urea (g/L) | 2,3,5,6-Tetramethylpyrazine Titer (g/L) |
| Engineered Strain (Initial) | 40 | Standard | ~0.8 |
| Engineered Strain (Optimized) | 80 | 11.9 | 3.56 |
This data highlights the significant impact of both genetic engineering and medium optimization on the biotechnological production of this valuable compound.
Microbial Synthesis Mechanisms and Pathways for 2,3,5,6-Tetramethylpyrazine
The microbial production of 2,3,5,6-tetramethylpyrazine (TTMP), a nitrogen-containing heterocyclic aromatic compound valued in the food and pharmaceutical industries, offers an environmentally friendly alternative to chemical synthesis. asm.orgfrontiersin.orgmdpi.com Various microorganisms, including species of Bacillus, Corynebacterium glutamicum, and Saccharomyces cerevisiae, have been identified and engineered for TTMP production. nih.govnih.govbiorxiv.org The core of its biosynthesis revolves around the precursor molecule acetoin, which is generated through central carbon metabolism. frontiersin.orgmdpi.comnih.gov
Conversion of Acetoin to TTMP (Enzymatic vs. Spontaneous)
The final steps in the formation of 2,3,5,6-tetramethylpyrazine from acetoin are generally considered to be spontaneous, non-enzymatic reactions. nih.govnih.gov The process begins with the reaction of acetoin with an ammonium source to form an α-hydroxyimine intermediate. mdpi.comnih.gov This intermediate is then converted to 2-amino-3-butanone, which subsequently undergoes spontaneous condensation to form the stable TTMP molecule. asm.orgnih.gov While the conversion is spontaneous, the reaction rate can be influenced by factors such as temperature and pH. frontiersin.org The idea of replacing this slower, spontaneous chemical reaction with a more efficient enzymatic synthesis has been proposed to improve TTMP yields. magtech.com.cn
Pyruvate (B1213749) Decarboxylation to Acetolactate
The metabolic journey to 2,3,5,6-tetramethylpyrazine begins with the conversion of pyruvate, a product of glycolysis, into α-acetolactate. nih.govmdpi.com This crucial step is catalyzed by the enzyme α-acetolactate synthase (ALS). nih.gov In this reaction, two molecules of pyruvate are condensed to form one molecule of α-acetolactate, with the release of a carbon dioxide molecule. mdpi.com The efficiency of this enzymatic step is critical for channeling the carbon flux from central metabolism towards the synthesis of acetoin and, consequently, TTMP.
Metabolic Pathways in Bacillus species
Bacillus species, particularly Bacillus subtilis, are well-studied producers of 2,3,5,6-tetramethylpyrazine. asm.orgnih.gov In these bacteria, the synthesis of TTMP is intricately linked to the central carbon and nitrogen metabolic pathways. researchgate.net The key pathway involves the conversion of pyruvate to α-acetolactate by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by the enzyme α-acetolactate decarboxylase (ALDC). asm.orgnih.gov The resulting acetoin then serves as the direct precursor for TTMP formation. nih.gov
Metabolic engineering efforts in Bacillus have focused on enhancing the expression of genes involved in the acetoin synthesis pathway. For example, overexpression of the α-acetolactate decarboxylase gene (aldC) in Bacillus licheniformis has been shown to increase TTMP yield. mdpi.com Furthermore, transcriptomic analysis of high-TTMP-yielding Bacillus velezensis has identified key genes in glucose metabolism, ammonia synthesis, and amino acid metabolism that contribute to enhanced precursor supply for TTMP biosynthesis. tandfonline.com
Table 1: Key Enzymes and Genes in Bacillus species for TTMP Synthesis
| Enzyme | Gene | Function |
| α-Acetolactate synthase | alsS | Catalyzes the conversion of pyruvate to α-acetolactate. asm.org |
| α-Acetolactate decarboxylase | aldC / budA | Catalyzes the decarboxylation of α-acetolactate to acetoin. asm.orgnih.gov |
| 2,3-Butanediol (B46004) dehydrogenase | bdh | Converts acetoin to 2,3-butanediol, a competing pathway. researchgate.net |
Metabolic Pathways in Saccharomyces cerevisiae
Saccharomyces cerevisiae, a widely used industrial microorganism, also possesses the metabolic machinery to produce 2,3,5,6-tetramethylpyrazine. mdpi.comnih.gov In this yeast, pyruvate is converted to α-acetolactate by α-acetolactate synthase, an enzyme encoded by the ILV2 gene. nih.gov Unlike the direct enzymatic decarboxylation seen in Bacillus, in S. cerevisiae, α-acetolactate can undergo spontaneous decarboxylation, particularly in aerobic conditions, to form diacetyl. nih.gov This diacetyl is then reduced to acetoin by 2,3-butanediol dehydrogenase (BDH), primarily encoded by the BDH1 gene. nih.gov
Genetic engineering strategies in S. cerevisiae to enhance TTMP production have focused on manipulating the expression of genes involved in the acetoin pathway. Disrupting the BDH1 gene, which also catalyzes the conversion of acetoin to the byproduct 2,3-butanediol, has been shown to increase acetoin accumulation and subsequently elevate TTMP levels. nih.govresearchgate.net Conversely, overexpressing the BDH2 gene, which also has a role in acetoin metabolism, has also been found to boost TTMP production. nih.govnih.gov
Table 2: Key Genes in Saccharomyces cerevisiae for TTMP Synthesis
| Gene | Encoded Enzyme | Function in TTMP Pathway |
| ILV2 | α-Acetolactate synthase (ALS) | Converts pyruvate to α-acetolactate. nih.gov |
| BDH1 | 2,3-Butanediol dehydrogenase | Reduces diacetyl to acetoin; also converts acetoin to 2,3-butanediol (competing reaction). nih.gov |
| BDH2 | 2,3-Butanediol dehydrogenase isozyme | Overexpression can enhance acetoin and TTMP production. nih.gov |
Metabolic Pathways in Corynebacterium glutamicum
Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been engineered for the efficient synthesis of 2,3,5,6-tetramethylpyrazine. nih.govbiorxiv.org In its native state, C. glutamicum produces low levels of TTMP. researchgate.net The biosynthetic pathway in this bacterium also proceeds through the central precursor, acetoin, derived from pyruvate. nih.govoup.com
In C. glutamicum, α-acetolactate can be converted to acetoin through two routes: a spontaneous decarboxylation to diacetyl followed by reduction, or a direct enzymatic decarboxylation by α-acetolactate decarboxylase (budA). nih.govescholarship.org To enhance TTMP production, metabolic engineering has focused on the heterologous expression of key pathway enzymes from other microorganisms. Overexpression of α-acetolactate synthase (alsS) and α-acetolactate decarboxylase (budA) from sources like Bacillus subtilis and Lactococcus lactis in C. glutamicum has significantly increased TTMP titers. nih.govbiorxiv.org
Table 3: Engineering Strategies in Corynebacterium glutamicum for TTMP Synthesis
| Engineered Modification | Source Organism of Gene(s) | Effect on TTMP Pathway |
| Overexpression of alsS and budA | Bacillus subtilis, Lactococcus lactis | Increases the flux from pyruvate to acetoin, leading to higher TTMP production. nih.govbiorxiv.org |
Metabolic Pathways in Escherichia coli
In Escherichia coli, the production of 2,3,5,6-tetramethylpyrazine (TMP) is typically achieved through a hybrid biological-chemical approach. The core of the biological process is the microbial synthesis of acetoin, the direct precursor to TMP. frontiersin.org Engineered E. coli strains are designed to efficiently produce acetoin from central carbon metabolism. frontiersin.org The pathway involves the conversion of pyruvate to α-acetolactate, which is then decarboxylated to form acetoin. nih.govescholarship.org The final step, the formation of TMP, occurs via a spontaneous, non-enzymatic condensation reaction between two molecules of the microbially-produced acetoin and an external source of ammonia, such as diammonium phosphate (B84403) (DAP). frontiersin.org This reaction can be accelerated under elevated temperatures. frontiersin.org Metabolic engineering efforts in E. coli focus on introducing efficient acetoin biosynthesis pathways and blocking or impairing competing pathways that would otherwise consume the precursor. frontiersin.org
Metabolic Pathways in Lactococcus lactis
Lactococcus lactis is a natural producer of pyrazines and serves as a source for key enzymes used in engineering other microbes. biorxiv.orgresearchgate.net The metabolic pathway in L. lactis for the synthesis of the precursor acetoin involves the enzyme α-acetolactate decarboxylase (encoded by the budA gene), which enzymatically converts α-acetolactate to acetoin. nih.govescholarship.org Another crucial enzyme is acetolactate synthase (encoded by the alsS gene). nih.gov Like in E. coli, the final synthesis of TMP is believed to occur through a non-enzymatic condensation of the produced acetoin with ammonia. koreascience.kr Research has shown that TMP can be produced from acetoin and ammonia generated by L. diacetilactis during citrate (B86180) fermentation. koreascience.kr The genes from L. lactis, particularly alsS and budA, are frequently used in metabolic engineering strategies to establish or enhance TMP production in other host organisms like Corynebacterium glutamicum. nih.govnih.gov
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering is a cornerstone for achieving high-titer production of 2,3,5,6-tetramethylpyrazine. oup.com These strategies are applied to both natural producers and non-native hosts such as E. coli, Bacillus subtilis, and Corynebacterium glutamicum. nih.govoup.com The primary goals of these engineering efforts are to increase the flux of carbon towards the precursor, acetoin, by overexpressing key pathway enzymes, and to prevent the diversion of this precursor into competing metabolic pathways by deleting specific genes. nih.govbiorxiv.org
Gene Deletion and Overexpression (e.g., BDH1, BDH2, ALS)
Targeted genetic modifications are critical for channeling metabolic flow towards TMP synthesis. This involves both the amplification of desired enzymatic steps and the removal of competing reactions.
Overexpression of α-acetolactate synthase (ALS) : The ALS gene (such as alsS or ILV2) is commonly overexpressed to enhance the initial step of converting pyruvate into α-acetolactate, a key precursor. nih.govnih.govresearchgate.net In one study, overexpressing alsS and budA (α-acetolactate decarboxylase) from Lactococcus lactis in C. glutamicum led to a production of approximately 0.8 g/L of TMP. nih.govresearchgate.net
Deletion and Overexpression of 2,3-butanediol dehydrogenase (BDH) : Acetoin can be converted to 2,3-butanediol, which represents a loss of precursor for TMP synthesis. biorxiv.org In Saccharomyces cerevisiae, deleting the gene BDH1, which encodes a 2,3-butanediol dehydrogenase, is a common strategy to prevent this conversion. nih.govresearchgate.net Concurrently, overexpressing another dehydrogenase gene, BDH2, has been shown to significantly enhance acetoin synthesis. nih.govresearchgate.net This combined strategy of disrupting BDH1 and overexpressing BDH2 resulted in a 2.6-fold increase in TMP production in S. cerevisiae, reaching 10.55 mg/L. nih.govnih.gov
The following table summarizes the impact of specific gene modifications on TMP and its precursor, acetoin.
| Organism | Genetic Modification | Key Finding | Result | Citation |
| Saccharomyces cerevisiae | Disrupt BDH1, Overexpress BDH2 | Enhanced acetoin synthesis | 2.6-fold increase in TMP (to 10.55 mg/L) | nih.govresearchgate.netnih.gov |
| Saccharomyces cerevisiae | Overexpress ALS (via ILV2 gene) | Attempt to further boost diacetyl/acetoin | No significant further increase in acetoin or TMP | nih.govresearchgate.netnih.gov |
| Corynebacterium glutamicum | Overexpress alsS and budA from L. lactis | Established efficient TMP pathway | ~0.8 g/L TMP production in minimal medium | nih.govresearchgate.net |
Optimization of Fermentation Conditions and Media Components
Beyond genetic engineering, optimizing the fermentation environment is crucial for maximizing TMP yield. nih.gov Statistical methods like response surface methodology are often employed to fine-tune parameters such as media composition, temperature, and aeration. mdpi.combiorxiv.org Oxygen supply and fermentation temperature have been identified as critical parameters influencing the production process. nih.gov
The choice and concentration of the carbon source are paramount for efficient TMP production.
Glucose : High concentrations of glucose have been shown to significantly boost TMP titers. In engineered Corynebacterium glutamicum, a fractional factorial design identified glucose as a major component affecting production. biorxiv.org Further optimization revealed that a high glucose concentration of 80 g/L led to a four-fold enhancement in TMP titers, reaching up to 3.56 g/L. nih.govoup.combiorxiv.org In E. coli, fed-batch fermentation strategies are used, starting with an initial glucose concentration of around 110 g/L and feeding with a highly concentrated glucose solution during the process. frontiersin.org
Cane Molasses : As a low-cost, non-food feedstock, cane molasses has been investigated as a carbon source. frontiersin.org In one study, Bacillus sp. TTMP20 utilized phosphoric acid-treated cane molasses to produce 208.8 mg/L of TMP. researchgate.net However, in another study using engineered E. coli, hydrolyzed cane molasses yielded lower production of the acetoin precursor compared to other carbon sources. frontiersin.org
The type and concentration of the nitrogen source can dramatically affect the final yield of TMP. nih.govescholarship.org
Urea : In studies with engineered C. glutamicum, urea was identified as a key media component alongside glucose. biorxiv.orgbiorxiv.org An optimized concentration of 11.9 g/L urea was found to be optimal, contributing to the 3.56 g/L TMP titer. nih.govoup.combiorxiv.org
Tryptone : Tryptone is used as a nitrogen source in fermentation media for some producing strains. For instance, Bacillus sp. TTMP20 used a combination of 10 g/L yeast powder and 30 g/L tryptone in its optimized medium. researchgate.net
Ammonium Dihydrogen Phosphate : This compound serves a dual role. It can be used as a nitrogen source for fermentation and as the direct ammonia donor for the final non-enzymatic condensation reaction with acetoin to form TMP. frontiersin.orgresearchgate.net In a process using E. coli to produce acetoin, the fermentation supernatant was mixed with diammonium phosphate (DAP) to synthesize TMP. frontiersin.org Studies found that an acetoin/ammonium ratio of 1/2.5 was optimal for this conversion. frontiersin.org
The table below details optimized media components for TMP production in different microorganisms.
| Organism | Component | Optimized Concentration | Resulting TMP Titer | Citation |
| Corynebacterium glutamicum | Glucose (Carbon Source) | 80 g/L | 3.56 g/L | nih.govoup.combiorxiv.org |
| Corynebacterium glutamicum | Urea (Nitrogen Source) | 11.9 g/L | 3.56 g/L | nih.govoup.combiorxiv.org |
| Bacillus sp. TTMP20 | Cane Molasses (Carbon Source) | 170 mL/L (treated) | 208.8 mg/L | researchgate.net |
| Bacillus sp. TTMP20 | Tryptone (Nitrogen Source) | 30 g/L | 208.8 mg/L | researchgate.net |
| Bacillus sp. TTMP20 | (NH4)2HPO4 (Nitrogen Source) | 30 g/L | 208.8 mg/L | researchgate.net |
Bioreactor Design and Scaling Up
The transition from laboratory-scale experiments to industrial-level production of 2,3,5,6-tetramethylpyrazine (TTMP) necessitates careful consideration of bioreactor design and process scale-up. The primary goal is to create an optimal environment for the microbial catalysts to achieve high titers, rates, and yields of TTMP.
Initial production studies often commence in small-scale systems like 24-deep well plates or shake flasks. biorxiv.orgbiorxiv.org These micro-bioreactors are crucial for high-throughput screening of engineered strains and preliminary optimization of medium components. For instance, statistical design of experiments in a high-throughput plate format has been used to identify critical medium components like glucose and urea that significantly affect TTMP production in engineered Corynebacterium glutamicum. biorxiv.orgnih.gov
Scaling up from shake flasks to bench-top fermenters is a critical step. Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product concentrations, thereby avoiding the substrate inhibition and catabolite repression that can occur in simple batch cultures. frontiersin.org In a study using engineered Escherichia coli to produce the TTMP precursor acetoin from non-food raw materials, a fed-batch strategy in a 5-L fermenter was optimized. frontiersin.org The feeding process, initiated when residual glucose dropped to 40 g/L, involved the addition of a concentrated solution of glucose and a nitrogen source, leading to a high titer of 86.04 g/L of (R)-acetoin within 48 hours. frontiersin.org
Further process optimization within the bioreactor involves fine-tuning parameters such as pH, aeration rate, and agitation speed. nih.gov For Bacillus subtilis, microaerobic conditions in flask fermentation were found to be beneficial for TTMP production. nih.gov In the case of engineered C. glutamicum, moving from shake flasks to optimized batch cultivation in fermenters resulted in a more than four-fold enhancement in TTMP titers, reaching up to 3.56 g/L. nih.govescholarship.org
The final conversion of the biologically produced precursor, acetoin, into TTMP is often a chemical condensation step. This reaction can also be optimized in specialized reactors. A high-pressure microreactor has been utilized for the condensation reaction of the fermentation broth supernatant with diammonium phosphate (DAP), achieving a high conversion rate to TTMP. frontiersin.orgnih.gov
Pharmacological and Biological Activities of 2,3,5,6 Tetramethylpyrazine
Cardiovascular and Cerebrovascular System Effects
TMP exerts significant protective effects on the cardiovascular and cerebrovascular systems through various mechanisms, including antithrombotic, antiplatelet, and vasodilatory actions.
TMP demonstrates potent antithrombotic and antiplatelet activities. nih.gov It has been shown to inhibit platelet aggregation induced by various agonists such as ADP, collagen, and thrombin. nih.gov The antiplatelet effect of TMP is partly attributed to its ability to inhibit calcium mobilization from both extracellular and intracellular stores. nih.gov
Research indicates that TMP suppresses the release of thromboxane (B8750289) A2 and promotes the production of prostacyclin, further contributing to its antiplatelet effects. nih.gov It also inhibits the expression of P-selectin and glycoprotein (B1211001) (GP) IIb/IIIa, key molecules in platelet aggregation. nih.gov Furthermore, TMP has been found to interfere with the P2Y12 receptor downstream signaling pathway, a central regulator of platelet function. nih.gov By increasing cyclic AMP (cAMP) production and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), it impedes platelet activation. nih.gov
Table 1: Antiplatelet Mechanisms of 2,3,5,6-Tetramethylpyrazine
| Mechanism | Effect | References |
|---|---|---|
| Inhibition of Platelet Aggregation | Inhibits aggregation induced by ADP, collagen, and thrombin. | nih.gov |
| Calcium Mobilization | Inhibits the influx of calcium from extracellular and intracellular stores. | nih.gov |
| Thromboxane A2 and Prostacyclin | Suppresses thromboxane A2 release and promotes prostacyclin production. | nih.gov |
| P2Y12 Receptor Pathway | Inhibits ADP-induced platelet activation via the P2Y12 signaling pathway. | nih.gov |
| Glycoprotein IIb/IIIa Expression | Prevents the expression of GP IIb/IIIa on platelets. | nih.gov |
TMP has been shown to improve microcirculation, which is crucial for tissue perfusion and health. nih.gov Its ability to dilate arterioles contributes to this effect. nih.gov Studies suggest that TMP may promote angiogenesis, the formation of new blood vessels, which can further enhance microcirculation. nih.gov By improving blood flow at the microvascular level, TMP helps to alleviate conditions associated with poor microcirculation. nih.gov
The protective effects of TMP extend to the coronary arteries. It aids in dilating coronary arteries, which can be beneficial in preventing and managing coronary artery disease. nih.gov By preventing the formation of thrombi and improving blood flow, TMP helps to maintain the integrity and function of the coronary circulation.
TMP exhibits significant cardioprotective properties, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. nih.govnih.gov It has been demonstrated to reduce the infarct size and decrease apoptosis of cardiomyocytes following an ischemic event. nih.gov
The protective mechanisms of TMP against I/R injury involve multiple signaling pathways. It has been shown to regulate the PI3K/Akt/GSK-3β signaling pathway, which is known to play a crucial role in cell survival and apoptosis. nih.gov Additionally, TMP can activate autophagy, a cellular process of self-digestion and recycling, which helps in clearing damaged components and reducing cellular stress. nih.gov This activation of autophagy has been linked to the suppression of the NLRP3 inflammasome, a key component of the inflammatory response that contributes to tissue damage in I/R injury. nih.gov
Table 2: Cardioprotective Mechanisms of 2,3,5,6-Tetramethylpyrazine in Myocardial Ischemia/Reperfusion Injury
| Mechanism | Effect | References |
|---|---|---|
| Apoptosis Inhibition | Reduces cardiomyocyte apoptosis. | nih.govnih.gov |
| PI3K/Akt/GSK-3β Pathway | Regulates this signaling pathway to promote cell survival. | nih.gov |
| Autophagy Activation | Enhances autophagy to clear damaged cellular components. | nih.gov |
| NLRP3 Inflammasome Suppression | Inhibits the activation of the NLRP3 inflammasome, reducing inflammation. | nih.gov |
TMP possesses direct vasodilatory properties, contributing to its beneficial effects on the cardiovascular system. nih.gov This relaxation of blood vessels is mediated, in part, by its influence on nitric oxide (NO) production. nih.gov TMP can increase the concentration of intraendothelial calcium, which in turn can trigger the expression of endothelial nitric oxide synthase (eNOS), leading to increased NO levels and subsequent vasodilation. nih.gov
TMP has shown promise in mitigating the development of atherosclerosis. nih.gov It can inhibit the formation of atherosclerotic plaques by various mechanisms. nih.gov These include reducing blood lipid levels, inhibiting the deposition of lipids in the arterial wall, and preventing the transformation of macrophages into foam cells. nih.gov Furthermore, TMP can inhibit the proliferation and migration of vascular smooth muscle cells, a key process in the progression of atherosclerotic lesions. nih.gov
In addition to its anti-atherosclerotic effects, TMP has been used to treat cardiovascular complications, including hypertension. nih.govnih.gov Its vasodilatory actions and ability to improve endothelial function contribute to its potential in managing high blood pressure.
Neuroprotective Properties of 2,3,5,6-Tetramethylpyrazine
2,3,5,6-Tetramethylpyrazine (TMP), a primary bioactive compound isolated from the traditional Chinese medicine Ligusticum wallichii (Chuan Xiong), has demonstrated significant neuroprotective capabilities. nih.gov Its ability to cross the blood-brain barrier allows it to exert various therapeutic effects within the central nervous system. frontiersin.org Research has highlighted its role in mitigating neuronal damage through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic actions. nih.gov
Protection Against Cerebral Ischemia/Reperfusion Injury
TMP exhibits notable protective effects against cerebral ischemia/reperfusion injury (CIRI), a condition that occurs when blood flow is restored to brain tissue after a period of ischemia, leading to secondary damage. nih.gov Studies have shown that TMP can improve neurological function and promote recovery following an ischemic stroke. nih.gov
One of the key mechanisms behind this neuroprotection is the enhancement of neuroplasticity. nih.govnih.gov In animal models of middle cerebral artery occlusion (MCAO), TMP treatment has been shown to increase the levels of neuroplasticity-related proteins such as Postsynaptic density protein 95 (PSD95) and Microtubule-associated protein 2 (MAP2), which are crucial for synaptic and dendritic regeneration. nih.gov Furthermore, TMP has been observed to improve synaptic structural plasticity, which may contribute to functional improvements. nih.gov
Another critical pathway modulated by TMP involves the inhibition of the RhoA/ROCK2 signaling pathway. nih.gov This pathway is typically upregulated in CIRI. By downregulating the expression of RhoA and ROCK2, TMP helps to mitigate neuronal damage and promote recovery. nih.gov The compound's protective actions also include promoting the repair of the blood-brain barrier and reducing neuronal cell death induced by oxygen-glucose deprivation. frontiersin.orgnih.gov
| Model | Key Findings | Mechanism of Action |
|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) in rats | Improved neurological function, enhanced dendritic plasticity. nih.gov | Increased MAP-2 level. nih.gov |
| MCAO in rats | Improved synaptic plasticity. nih.gov | Increased Synaptophysin (SYP) levels. nih.gov |
| MCAO/Reperfusion (MCAO/R) in rats | Ameliorated neuronal damage, improved neurological function. frontiersin.org | Inhibition of RhoA/ROCK2 pathway, increased PSD95 and MAP2 levels. nih.gov |
Reduction of Blood-Brain Barrier Permeability
The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and its disruption is a key pathological feature of ischemic stroke. researchgate.net 2,3,5,6-Tetramethylpyrazine has been shown to protect the BBB by reducing its permeability following cerebral ischemia. frontiersin.orgnih.gov
Promotion of Newborn Neuronal Migration
Neurogenesis, the process of generating new neurons, continues in specific regions of the adult brain. The migration of these newborn neurons to their target areas is a critical step for brain repair and plasticity. Pharmacological studies have reported that 2,3,5,6-Tetramethylpyrazine treatment can promote the migration of newborn neurons following an ischemic stroke, suggesting a role in facilitating endogenous brain repair mechanisms. frontiersin.org This process is essential for replacing cells lost to injury and restoring neural circuits. nih.govnih.gov
Alleviation of Cerebral Infarction
Consistent with its protective effects on the BBB and neuronal cells, 2,3,5,6-Tetramethylpyrazine has been demonstrated to alleviate cerebral infarction. frontiersin.org In experimental models of stroke, treatment with TMP has been shown to reduce the volume of the infarct, the area of dead tissue resulting from ischemia. nih.gov This reduction in infarct size is associated with improved neurological outcomes and functional recovery. nih.govfrontiersin.org
Protection of Retinal Photoreceptors from Endoplasmic Reticulum Stress
The neuroprotective activities of 2,3,5,6-Tetramethylpyrazine extend beyond the brain to the visual system. It has been found to protect retinal photoreceptors against endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of various retinopathies. nih.gov
ER stress can lead to the accumulation of unfolded or misfolded proteins, triggering a cellular response that can ultimately result in apoptosis if the stress is prolonged or severe. nih.gov A study revealed that TMP ameliorates ER stress in photoreceptors by modulating the ATF4-mediated inhibition of prion protein (PRP) aggregation. nih.gov This action helps to restore ER homeostasis and preserve the function of retinal photoreceptors. nih.govnih.gov
| Condition | Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Endoplasmic Reticulum (ER) Stress | In vitro (661W cells) and In vivo (retinopathy models) | Ameliorated retinal photoreceptor function. nih.gov | Alleviation of ER stress via ATF4-mediated inhibition of PRP aggregation. nih.gov |
Alleviation of Neuroinflammation via Microglia Polarization Inhibition
Neuroinflammation, characterized by the activation of microglia, is a key contributor to the pathology of many central nervous system diseases. frontiersin.orgnih.gov Microglia can polarize into different phenotypes, with the M1 state being pro-inflammatory and the M2 state being anti-inflammatory. nih.gov 2,3,5,6-Tetramethylpyrazine has been shown to alleviate neuroinflammation by inhibiting the polarization of microglia toward the pro-inflammatory M1 phenotype. frontiersin.orgnih.gov
Studies have demonstrated that TMP treatment significantly reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov The underlying mechanism involves the activation of Sirtuin 1 (SIRT1) and the subsequent inactivation of the NF-κB signaling pathway. frontiersin.orgnih.gov By promoting a shift from the M1 to the M2 microglial phenotype, TMP helps to create a more favorable environment for tissue repair and reduces inflammatory-mediated neuronal damage. nih.govresearchgate.net
| Model | Key Findings | Mechanism of Action |
|---|---|---|
| Lipopolysaccharide (LPS)-stimulated BV2 microglia (in vitro) | Reduced secretion of pro-inflammatory cytokines (TNF-α, IL-6). nih.govnih.gov | Promoted SIRT1 expression and inactivated NF-κB signaling. nih.gov |
| LPS-induced neuroinflammation in mice (in vivo) | Reduced levels of pro-inflammatory cytokines and chemokines; prevented M1 microglia polarization. nih.govnih.gov | Activated SIRT1 and inhibited NF-κB activation. nih.gov |
Modulation of SIRT1/NF-κB Signaling Pathway
2,3,5,6-Tetramethylpyrazine (TMP) has been identified as a modulator of the Sirtuin 1 (SIRT1)/Nuclear Factor-kappa B (NF-κB) signaling pathway, particularly in the context of neuroinflammation. nih.govnih.gov SIRT1, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, and NF-κB, a key transcription factor in inflammatory responses, share an antagonistic relationship. mdpi.com SIRT1 can deacetylate the RelA/p65 subunit of NF-κB, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory genes. mdpi.comembopress.org
Research conducted on lipopolysaccharide (LPS)-stimulated microglial cells demonstrated that TMP treatment significantly enhances the protein expression of SIRT1. nih.gov This upregulation of SIRT1 is associated with the inactivation of the NF-κB pathway. nih.gov Consequently, the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is markedly reduced. nih.gov The critical role of SIRT1 in mediating these anti-inflammatory effects of TMP was confirmed by experiments using a SIRT1 inhibitor, EX527. Pre-treatment with EX527 was found to block or reverse the therapeutic effects of TMP on neuroinflammation, indicating that TMP exerts its anti-neuroinflammatory action primarily through the activation of SIRT1, which in turn suppresses NF-κB signaling. nih.govnih.gov
| Pathway Component | Effect of 2,3,5,6-Tetramethylpyrazine | Research Finding |
| SIRT1 Expression | ↑ Increased | TMP treatment promoted SIRT1 protein expression in LPS-induced neuroinflammation models. nih.gov |
| NF-κB Activation | ↓ Decreased | The compound was shown to inactivate the NF-κB signaling pathway. nih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | ↓ Decreased | Secretion of key pro-inflammatory cytokines was significantly reduced following TMP treatment. nih.gov |
Anticancer and Apoptosis Modulation
Effects on Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), 2,3,5,6-Tetramethylpyrazine has demonstrated significant antitumor activities by influencing cell cycle progression and inducing apoptosis. nih.govnih.gov Studies on the human HCC cell line HepG2 revealed that TMP inhibits cell proliferation in a dose-dependent manner. nih.govnih.gov
The underlying mechanism involves the induction of cell cycle arrest at the G0/G1 checkpoint. nih.gov Furthermore, TMP promotes mitochondrial-dependent apoptosis, a process characterized by the activation of caspases. nih.govmagtech.com.cn This apoptotic effect is mediated through the p53 signaling pathway. nih.gov Research has shown that TMP treatment leads to the activation of p53 and a subsequent upregulation of the Bax/Bcl-2 protein ratio. nih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax acting as a pro-apoptotic member and Bcl-2 as an anti-apoptotic member. An increased Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, triggering the caspase cascade and ultimately leading to programmed cell death. nih.govmagtech.com.cn
| Target | Effect of 2,3,5,6-Tetramethylpyrazine | Mechanism in Hepatocellular Carcinoma |
| Cell Proliferation | ↓ Inhibited | Significantly inhibited HepG2 cell proliferation. nih.gov |
| Cell Cycle | Arrest at G0/G1 | Induced cell cycle arrest at the G0/G1 checkpoint in HepG2 cells. nih.gov |
| Apoptosis | ↑ Induced | Promoted mitochondrial-dependent apoptosis through caspase activation. nih.govnih.gov |
| p53 Activation | ↑ Increased | Activated the p53 signaling pathway. nih.gov |
| Bax/Bcl-2 Ratio | ↑ Increased | Upregulated the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins. nih.gov |
Inhibition of Epithelial-Mesenchymal Transition (EMT) in Cancer Cells
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows polarized epithelial cells to acquire mesenchymal properties, including increased motility and invasiveness, which is a critical process in cancer metastasis. nih.govnih.gov 2,3,5,6-Tetramethylpyrazine has been shown to exert EMT-suppressive effects in cancer cells. nih.govmdpi.com In colon cancer cells, treatment with TMP led to an upregulation of epithelial markers, such as E-cadherin and occludin, and a concurrent downregulation of mesenchymal markers, including N-cadherin, vimentin (B1176767), and fibronectin. nih.govmdpi.com This shift in marker expression indicates a reversal or inhibition of the EMT process. Functionally, this inhibition translates to a reduced capacity for proliferation, migration, and invasion in cancer cells. nih.govmdpi.com
Manganese Superoxide (B77818) Dismutase (MnSOD) is a mitochondrial enzyme that plays a crucial role in cellular homeostasis by detoxifying reactive oxygen species. nih.gov However, studies have also implicated MnSOD in the promotion of EMT in various human cancers. nih.govnih.gov Research has demonstrated a direct link between the EMT-suppressive effects of TMP and its ability to abrogate MnSOD expression. nih.govnih.gov TMP treatment was found to suppress the expression of MnSOD in colon cancer cells. nih.govmdpi.com This effect was observed to be a key mechanism through which TMP inhibits the EMT program, as further experiments showed that even in cells engineered to overexpress MnSOD, TMP could still modulate EMT-related proteins and oncogenic pathways. nih.govmdpi.com
Transforming growth factor β (TGFβ) is a potent inducer of EMT in various cancer types. nih.govresearchgate.net The signaling cascade initiated by TGFβ can promote cell division and the transition to a mesenchymal phenotype, particularly in advanced stages of cancer. nih.gov 2,3,5,6-Tetramethylpyrazine has been shown to effectively target and modulate TGFβ-driven signaling. nih.govnih.gov In both unstimulated and TGFβ-stimulated colon cancer cells, TMP suppressed the expression of mesenchymal markers like N-cadherin and vimentin while increasing the levels of epithelial markers such as E-cadherin. nih.govmdpi.com This indicates that TMP can counteract the pro-EMT effects of the TGFβ pathway, representing a significant aspect of its anticancer activity. nih.gov
| EMT Marker | Effect of 2,3,5,6-Tetramethylpyrazine | Context |
| E-cadherin | ↑ Upregulated | Epithelial marker; increased in both unstimulated and TGFβ-stimulated cells. mdpi.com |
| Occludin | ↑ Upregulated | Epithelial marker; expression was elevated. mdpi.com |
| N-cadherin | ↓ Downregulated | Mesenchymal marker; expression was suppressed. mdpi.com |
| Vimentin | ↓ Downregulated | Mesenchymal marker; expression was suppressed. mdpi.com |
| Fibronectin | ↓ Downregulated | Mesenchymal marker; expression was suppressed. mdpi.com |
| MMP-9 | ↓ Downregulated | Mesenchymal marker; expression was suppressed. mdpi.com |
The anticancer and anti-EMT effects of 2,3,5,6-Tetramethylpyrazine are also mediated through its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer. nih.govmdpi.com These pathways, including PI3K/Akt/mTOR, Wnt/GSK3/β-catenin, and MAPK, are known to be involved in cell proliferation, survival, and differentiation, and can be engaged by signals like TGFβ to promote cancer progression. nih.govnih.govnih.gov
Research has shown that TMP treatment modulates these constitutively activated, as well as TGFβ-stimulated, signaling cascades. nih.govmdpi.com By inhibiting these key oncogenic pathways, TMP can effectively reduce cancer cell proliferation, migration, and invasion. nih.govmdpi.com This multi-targeted approach, where TMP not only abrogates MnSOD expression but also interferes with these downstream signaling events, underscores its potential in counteracting cancer progression. nih.gov
Suppression of Cell Proliferation, Migration, and Invasion
2,3,5,6-Tetramethylpyrazine (TMP) has demonstrated significant effects on curbing the proliferation, migration, and invasion of various cancer cells. Research on colon cancer cells, including HCT-116, SNU-C2A, and HT-29 lines, revealed that TMP treatment effectively reduces these cellular processes. nih.govresearchgate.netmdpi.com This inhibitory action is linked to the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govresearchgate.netmdpi.com
In studies involving cervical cancer C33A cells, TMP was found to decrease the cell survival rate in a dose-dependent manner, while not affecting the non-cancerous cervical epithelial Ect1 cell line. nih.govsemanticscholar.orgkisti.re.kr The compound also effectively inhibited the proliferation, migration, and invasiveness of these cervical cancer cells. nih.govsemanticscholar.orgkisti.re.kr The underlying mechanism for these effects is attributed to the retardation of the Hedgehog signaling pathway. nih.govsemanticscholar.org
Furthermore, the anti-proliferative and anti-invasive properties of TMP have been observed in glioma cells. nih.gov Its mechanism of action in this context is associated with the regulation of the UBL7-AS1/miR-144-3p pathway. nih.gov In prostate cancer PC-3 cells, TMP has also been shown to decrease proliferative, migratory, and invasive capabilities. nih.gov This effect was linked to the downregulation of the FOXM1 protein. nih.gov
Table 1: Research Findings on Suppression of Cell Proliferation, Migration, and Invasion by 2,3,5,6-Tetramethylpyrazine
| Cancer Type | Cell Line(s) | Key Findings | Implicated Mechanism |
|---|---|---|---|
| Colon Cancer | HCT-116, SNU-C2A, HT-29 | Reduced proliferation, migration, and invasion. nih.govresearchgate.netmdpi.com | Suppression of Epithelial-Mesenchymal Transition (EMT). nih.govresearchgate.netmdpi.com |
| Cervical Cancer | C33A | Dose-dependent downregulation of cell proliferation, migration, and invasion. nih.govsemanticscholar.orgkisti.re.kr | Retardation of the Hedgehog signaling pathway. nih.govsemanticscholar.org |
| Glioma | U118MG | Inhibition of cell proliferation, migration, and invasion. nih.gov | Regulation of the UBL7-AS1/miR-144-3p pathway. nih.gov |
| Prostate Cancer | PC-3 | Decreased proliferative, migratory, and invasive abilities. nih.gov | Downregulation of FOXM1. nih.gov |
Reduction of MMP-2/9 Activity
A significant mechanism through which 2,3,5,6-Tetramethylpyrazine inhibits cancer cell invasion and migration is by reducing the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.
In colon cancer cell lines HCT-116, SNU-C2A, and HT-29, treatment with TMP was shown to effectively reduce the activities of both MMP-2 and MMP-9. nih.govresearchgate.net This reduction in enzymatic activity contributes to the observed decrease in the invasive potential of these cells. nih.gov Similarly, in cervical cancer C33A cells, the protein expression levels of MMP-2 and MMP-9 were negatively associated with an increase in the dose of TMP. nih.gov
The inhibitory effect of TMP on MMP-2/9 activity is not limited to cancer cells. In a rat model of neuropathic pain, TMP administration significantly decreased the expression of MMP-2/9 in the spinal cord, which was associated with the attenuation of pain. nih.gov This effect was linked to the selective suppression of the JNK signaling pathway. nih.gov Furthermore, TMP has been shown to reduce MMP-9 expression and activation, which helps in preserving the integrity of the blood-brain barrier in ischemic conditions. koreascience.kr
Table 2: Research Findings on the Reduction of MMP-2/9 Activity by 2,3,5,6-Tetramethylpyrazine
| Cell/Tissue Type | Model | Key Findings | Associated Pathway |
|---|---|---|---|
| Colon Cancer Cells | In vitro (HCT-116, SNU-C2A, HT-29) | Effectively reduced the activities of MMP-2 and MMP-9. nih.govresearchgate.net | Not specified |
| Cervical Cancer Cells | In vitro (C33A) | Protein expression levels of MMP-2 and MMP-9 were negatively associated with TMP dose. nih.gov | Not specified |
| Spinal Cord Astrocytes | In vivo (Rat model of neuropathic pain) | Decreased the expression of MMP-2/9. nih.gov | Selective suppression of the JNK pathway. nih.gov |
| Brain Tissue | In vivo (Ischemic stroke model) | Reduced MMP-9 expression and activation. koreascience.kr | Not specified |
Cytotoxicity in Prostate Cancer Cells
2,3,5,6-Tetramethylpyrazine has demonstrated cytotoxic effects against human prostate cancer (PCa) cells. spandidos-publications.com Studies have shown that treatment with TMP leads to a dose-dependent reduction in cell viability and an increase in apoptosis in these cells. spandidos-publications.com This suggests that TMP can induce programmed cell death in prostate cancer cells.
The tumor-suppressive effects of TMP in PCa cells are linked to its influence on long noncoding RNAs (lncRNAs). spandidos-publications.com Specifically, TMP treatment was found to increase the expression of the lncRNA DPP10-AS1 in PCa cells. spandidos-publications.com The mechanism is believed to involve the DPP10-AS1/CBP/FOXM1 signaling pathway, where DPP10-AS1 associates with CREB binding protein, leading to an enrichment of H3K27ac at the promoter region of the FOXM1 gene. spandidos-publications.com
Further research on the PC-3 prostate cancer cell line has confirmed that TMP inhibits proliferation, migration, and invasion, with these effects being mediated by the downregulation of FOXM1. nih.gov Overexpression of FOXM1 was found to reverse the inhibitory effects of TMP, highlighting the crucial role of this signaling pathway. nih.gov
Role as an Antineoplastic Agent and Apoptosis Inducer
2,3,5,6-Tetramethylpyrazine is recognized for its potential as an antineoplastic agent, exhibiting various antitumor effects. frontiersin.org Its therapeutic potential stems from its ability to inhibit tumor cell proliferation, metastasis, and drug resistance. frontiersin.org
A key aspect of its anticancer activity is the induction of apoptosis, or programmed cell death, in cancer cells. In colon cancer, for instance, TMP triggers mitochondria-mediated apoptosis in a caspase-dependent manner. nih.gov It achieves this by increasing the generation of intracellular reactive oxygen species (ROS). nih.gov In hepatocellular carcinoma, TMP has been reported to induce both apoptosis and autophagy. frontiersin.org
When used in combination with the chemotherapeutic drug paclitaxel (B517696) in ovarian cancer cells, TMP enhances the antitumor effect by inducing apoptosis. frontiersin.org This suggests a synergistic potential in cancer therapy. The pro-apoptotic properties of TMP are a significant area of interest in the development of novel cancer treatments. lktlabs.com
Anti-inflammatory Effects
2,3,5,6-Tetramethylpyrazine possesses potent anti-inflammatory properties, which have been documented in various studies. nih.govjst.go.jp Its mechanism of action involves the modulation of multiple inflammatory pathways. The electron-deficient pyrazine (B50134) ring and lipophilic methyl substituents of its structure enable this multi-pathway modulation. nih.gov
One of the primary mechanisms of its anti-inflammatory action is the downregulation of the NF-κB signaling pathway. nih.gov This pathway is a key regulator of inflammation, and its inhibition by TMP leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govtandfonline.com TMP has also been shown to suppress the expression of transcription factors like AP-1 and NF-AT. nih.gov
Other Therapeutic Effects
2,3,5,6-Tetramethylpyrazine has shown significant therapeutic potential in the context of spinal cord injury (SCI). nih.govnih.gov It is considered a neuroprotective agent that can mitigate the damage associated with SCI. nih.govrsc.org
Studies in animal models have demonstrated that TMP treatment can lead to a significant improvement in neurological recovery following a contusive spinal cord injury. nih.gov It has been shown to reduce the neurologic injury related to spinal cord ischemia and reperfusion. nih.gov One of the key mechanisms behind its protective effect is its ability to protect the blood-spinal cord barrier (BSCB). rsc.org SCI often disrupts the integrity of the BSCB, leading to secondary pathological events like neuronal apoptosis. TMP has emerged as a potential protective agent for treating the BSCB after SCI. rsc.org
The neuroprotective effect of TMP in SCI is also linked to the activation of PGC-1α, a transcriptional coactivator associated with neuronal survival. nih.gov The expression of PGC-1α is decreased after contusive SCI, and TMP treatment has been shown to counteract this decrease. nih.gov
Heart Toxicity Caused by Ethanol (B145695)
Chronic and excessive consumption of ethanol can lead to significant cardiotoxicity, contributing to the development of alcoholic cardiomyopathy. Research has indicated that 2,3,5,6-Tetramethylpyrazine (TMP) exhibits protective effects against ethanol-induced heart damage. The primary mechanism underlying this cardioprotective activity is attributed to its potent antioxidant properties.
Ethanol metabolism increases the production of reactive oxygen species (ROS), leading to oxidative stress, a key factor in cellular damage. This oxidative stress results in lipid peroxidation, where free radicals attack lipids in cell membranes, leading to a loss of membrane integrity and function. Studies in animal models have demonstrated that acute administration of ethanol induces heart toxicity, characterized by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govworldscientific.com
Pretreatment with 2,3,5,6-Tetramethylpyrazine has been shown to effectively and dose-dependently prevent this ethanol-induced cardiotoxicity. nih.gov The protective mechanism of TMP is linked to its ability to scavenge superoxide radicals and inhibit lipid peroxidation. nih.gov In mice treated with ethanol, those pre-administered with TMP exhibited significantly lower levels of MDA in their heart homogenates compared to the ethanol-only group. nih.govworldscientific.com These findings suggest that by counteracting the oxidative stress and free radical formation induced by ethanol, 2,3,5,6-Tetramethylpyrazine helps to preserve the structural and functional integrity of cardiac cells. nih.gov
The table below summarizes the key findings from a study investigating the antioxidative effects of 2,3,5,6-Tetramethylpyrazine on acute ethanol-induced heart toxicity.
| Parameter | Ethanol-Treated Group | TMP-Pretreated Group | Key Finding |
| Heart Toxicity | Present | Prevented | TMP effectively prevents ethanol-induced heart toxicity. nih.gov |
| Malondialdehyde (MDA) Levels | Elevated | Reduced | TMP significantly lowers the levels of this lipid peroxidation marker. nih.govworldscientific.com |
| Superoxide Scavenging Activity | - | Active | TMP exhibits free radical scavenging capabilities. nih.gov |
Potential for Alcohol Addiction Treatment (Clinical Trials)
The investigation into the direct application of 2,3,5,6-Tetramethylpyrazine for the treatment of alcohol addiction in human clinical trials is limited in the current scientific literature. As of now, there is a lack of published clinical trials specifically evaluating the efficacy of 2,3,5,6-Tetramethylpyrazine as a standalone treatment for alcohol use disorder.
However, emerging preclinical research has explored a novel compound, ART12.11, which is a cocrystal of cannabidiol (B1668261) (CBD) and 2,3,5,6-Tetramethylpyrazine. This research has focused on its potential in treating mood and anxiety disorders, which are frequently co-occurring conditions with alcohol addiction. Preclinical data suggests that ART12.11 may have superior efficacy and bioavailability compared to CBD alone in reducing stress-induced depression and anxiety symptoms. While promising, it is important to note that these are preclinical findings and not from human clinical trials for alcohol addiction.
The table below outlines the current status of research on 2,3,5,6-Tetramethylpyrazine and its potential relevance to alcohol addiction treatment.
| Compound | Type of Study | Indication | Key Findings/Status |
| 2,3,5,6-Tetramethylpyrazine | Clinical Trials | Alcohol Addiction | No published clinical trials found. |
| ART12.11 (Cannabidiol:this compound cocrystal) | Preclinical | Mood and Anxiety Disorders | Shows potential in reducing stress-induced depression and anxiety symptoms; superior to CBD alone in preclinical models. |
Analytical and Spectroscopic Characterization of 2,3,5,6 Tetramethylpyrazine
Chromatographic Techniques for Quantification
Chromatographic methods are fundamental for separating 2,3,5,6-Tetramethylpyrazine from complex mixtures and enabling its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,3,5,6-Tetramethylpyrazine. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information and sensitive detection.
In a typical GC-MS analysis of 2,3,5,6-Tetramethylpyrazine, a capillary column, such as a DB-WAX, is used. The sample is injected into the heated inlet, where it is vaporized and carried by an inert gas, usually helium, through the column. The separation is based on the compound's boiling point and affinity for the stationary phase. The oven temperature is programmed to increase gradually to ensure efficient separation. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting ions are detected.
Table 1: Typical GC-MS Parameters for 2,3,5,6-Tetramethylpyrazine Analysis
| Parameter | Value |
| Column | DB-WAX (60 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.2 mL/min |
| Oven Program | Initial 40°C, ramp to 230°C |
| MS Detector | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 20-500 |
This table is interactive. Users can sort and filter the data.
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the quantification of 2,3,5,6-Tetramethylpyrazine, particularly for samples that are not suitable for GC analysis. plu.mx A reversed-phase HPLC method is commonly employed for this purpose. nih.gov
In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase composition is a mixture of methanol (B129727) and water. nih.govnih.gov Detection is typically achieved using a UV detector set at a wavelength where 2,3,5,6-Tetramethylpyrazine exhibits strong absorbance, such as 270 nm or 290 nm. plu.mxnih.gov The method's linearity has been demonstrated over a concentration range of 2.64–264 mg/l, with a detection limit of 0.03 mg/l. plu.mx
Table 2: HPLC Parameters for 2,3,5,6-Tetramethylpyrazine Quantification
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Zorbax SB-C18) nih.gov |
| Mobile Phase | Methanol:Water (50:50, v/v) nih.gov |
| Flow Rate | 0.8 mL/min plu.mxnih.gov |
| Detection | UV at 270 nm or 290 nm plu.mxnih.gov |
| Linear Range | 2.64–264 mg/l plu.mx |
| Detection Limit | 0.03 mg/l plu.mx |
This table is interactive. Users can sort and filter the data.
Advanced Spectroscopic Methods
Advanced spectroscopic methods provide detailed structural information, complementing the quantitative data obtained from chromatographic techniques.
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The molecular weight of 2,3,5,6-Tetramethylpyrazine is 136.19 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for 2,3,5,6-Tetramethylpyrazine is expected at an m/z of 136.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. nationalmaglab.org This provides more detailed structural information and can be used for highly selective and sensitive quantification. The fragmentation of the 2,3,5,6-Tetramethylpyrazine molecular ion would likely involve the loss of methyl groups and cleavage of the pyrazine (B50134) ring, providing a characteristic fragmentation pattern for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. libretexts.org It is based on the magnetic properties of atomic nuclei. libretexts.org For 2,3,5,6-Tetramethylpyrazine, both ¹H NMR and ¹³C NMR spectroscopy provide valuable information.
Due to the symmetrical nature of the 2,3,5,6-Tetramethylpyrazine molecule, a single signal is expected in the ¹H NMR spectrum, corresponding to the twelve equivalent protons of the four methyl groups. Similarly, the ¹³C NMR spectrum is expected to show two signals: one for the four equivalent methyl carbons and another for the four equivalent carbons of the pyrazine ring.
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com
The IR and Raman spectra of 2,3,5,6-Tetramethylpyrazine would be characterized by vibrational modes associated with the pyrazine ring and the methyl groups. Key features would include C-H stretching and bending vibrations of the methyl groups, as well as C-N and C=C stretching vibrations of the aromatic pyrazine ring. These spectra serve as a unique "fingerprint" for the compound, allowing for its identification. youtube.com
Structural Elucidation and Confirmation
The definitive structure of 2,3,5,6-tetramethylpyrazine has been established and confirmed through a combination of modern analytical and spectroscopic techniques. uobasrah.edu.iq These methods provide complementary information, from the connectivity of atoms and the nature of functional groups to the precise three-dimensional arrangement of the molecule. The high degree of symmetry in 2,3,5,6-tetramethylpyrazine, with four equivalent methyl groups and a symmetrically substituted pyrazine ring, results in characteristically simple yet informative spectra. researchgate.netnih.gov The following sections detail the findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3,5,6-tetramethylpyrazine, both ¹H and ¹³C NMR spectra are remarkably straightforward, reflecting the molecule's symmetrical nature.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a single sharp resonance, indicating that all twelve protons in the molecule are chemically equivalent. This equivalence arises from the four identical methyl groups attached to the symmetrical pyrazine ring.
Interactive Table 1: ¹H NMR Spectroscopic Data for 2,3,5,6-Tetramethylpyrazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum further confirms the molecular symmetry, displaying only two distinct signals. nih.gov One signal corresponds to the four equivalent carbon atoms of the methyl groups, while the other represents the four equivalent carbon atoms of the pyrazine ring. nih.gov
Interactive Table 2: ¹³C NMR Spectroscopic Data for 2,3,5,6-Tetramethylpyrazine
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~21.5 | Four equivalent methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups and vibrational modes present in the molecule. The IR spectrum of 2,3,5,6-tetramethylpyrazine shows characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include C-H stretching and bending from the methyl groups and C=N/C=C stretching vibrations from the aromatic pyrazine ring.
Interactive Table 3: Key IR Absorption Bands for 2,3,5,6-Tetramethylpyrazine
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 2967, 2915 | C-H stretching (methyl groups) |
| 1425, 1394 | C=N and C=C stretching (pyrazine ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the spectrum of 2,3,5,6-tetramethylpyrazine shows a prominent molecular ion peak (M⁺) that confirms its molecular weight. nist.gov The fragmentation pattern provides evidence for the stability of the pyrazine ring and the nature of its substituents.
The molecular ion is energetically unstable and breaks down into smaller, charged fragments. libretexts.org The most significant fragments observed in the spectrum help to confirm the structure.
Interactive Table 4: Mass Spectrometric Data for 2,3,5,6-Tetramethylpyrazine
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |
|---|---|---|
| 136 | [C₈H₁₂N₂]⁺ | Molecular Ion (M⁺) nist.gov |
| 135 | [C₈H₁₁N₂]⁺ | Loss of a hydrogen atom (M-1) |
| 121 | [C₇H₉N₂]⁺ | Loss of a methyl radical (M-15) |
X-ray Crystallography
While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Studies on derivatives such as 2,3,5,6-tetrakis(bromomethyl)pyrazine reveal the core geometry of the substituted pyrazine ring. nih.govresearchgate.net In these structures, the pyrazine ring is essentially planar. nih.govredalyc.org The analysis of co-crystals of 2,3,5,6-tetramethylpyrazine with various substituted aromatic compounds further corroborates the molecular structure and provides insight into its intermolecular interactions. researchgate.net
In a co-crystal with 5-chlorosalicylic acid, the 2,3,5,6-tetramethylpyrazine molecule was found to have the following crystallographic parameters.
Interactive Table 5: Selected Crystallographic Data for 2,3,5,6-Tetramethylpyrazine Moiety
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C-C (ring) bond length | ~1.39 Å |
| C-N (ring) bond length | ~1.33 Å |
| C-C (methyl) bond length | ~1.50 Å |
Computational Chemistry and Structure Activity Relationships
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the properties of pyrazine (B50134) derivatives and related compounds. For protonated tetramethylpyrazine, DFT calculations have been used to analyze its structure and vibrational frequencies researchgate.net.
DFT calculations are instrumental in determining the optimized geometry, bond lengths, and bond angles of a molecule. For protonated 2,3,5,6-tetramethylpyrazine, DFT has been used to determine its geometric parameters researchgate.net. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. These orbitals are key to understanding the charge transfer characteristics within the molecule. For various pyrazine derivatives, DFT studies have elucidated their molecular and electronic structures mdpi.comnih.govnih.govmdpi.com.
Table 1: General Electronic Properties Investigated via DFT
| Property | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of molecular reactivity. |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density wikipedia.org. This analysis can define atoms within a molecule and characterize the chemical bonds between them through the identification of bond critical points uni-rostock.dewiley-vch.de. At these points, properties such as the electron density and its Laplacian can be calculated to determine the nature of the chemical bond (e.g., covalent or ionic) nih.gov. While a detailed topological analysis of the electron density for 2,3,5,6-tetramethylpyrazine was not found in the searched literature, QTAIM is a standard method for studying bonding in heterocyclic compounds.
Table 2: Key Parameters in QTAIM Analysis
| Parameter | Significance |
|---|---|
| Electron Density (ρ) at Bond Critical Point | Indicates the strength of the bond. |
| Laplacian of Electron Density (∇²ρ) at BCP | Characterizes the nature of the interaction (negative for covalent, positive for closed-shell). |
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). Such studies are crucial for understanding the behavior of 2,3,5,6-tetramethylpyrazine in different solutions rsc.orgcomporgchem.com. Theoretical studies on similar molecules, like quinoxalinone derivatives, have shown that solvent polarity can affect geometries, solvation energies, dipole moments, and electronic transitions medjchem.com. The specific computational investigation of solvent effects on 2,3,5,6-tetramethylpyrazine is an area that warrants further research.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding hyper-conjugative interactions and charge delocalization within a molecule nih.govyoutube.comekb.egnih.gov. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy wisc.edu. These interactions, such as those between bonding or lone pair orbitals and anti-bonding orbitals, play a significant role in the stability and electronic structure of the molecule. While a specific NBO analysis for 2,3,5,6-tetramethylpyrazine was not found, this method is widely used to study delocalization effects in organic molecules nih.govekb.eg.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule uni-muenchen.de. It is the potential experienced by a positive test charge at a particular point in the vicinity of the molecule uni-muenchen.dewolfram.com. MEP maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying potential wolfram.com. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack) wolfram.com. For the protonated form of this compound, the molecular electrostatic potential has been considered in theoretical studies researchgate.net. The MEP surface provides a guide to the intermolecular interactions and reactivity of the molecule uni-muenchen.de.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other molecules. The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, thus representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.
For 2,3,5,6-Tetramethylpyrazine, density functional theory (DFT) calculations can be employed to determine the energies of its frontier orbitals. While specific experimental values can vary, theoretical calculations for related pyrazine derivatives suggest that the HOMO is primarily localized on the pyrazine ring, with contributions from the methyl groups, while the LUMO is also centered on the pyrazine ring. The presence of electron-donating methyl groups on the pyrazine ring influences the energy levels of the frontier orbitals, which in turn affects its reactivity and biological interactions. Understanding the FMO analysis of 2,3,5,6-Tetramethylpyrazine provides insights into its mechanisms of action, such as its antioxidant properties, by elucidating its electron-donating or accepting capabilities in biological systems.
| Parameter | Description | Significance for 2,3,5,6-Tetramethylpyrazine |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). The electron-rich pyrazine ring and methyl groups contribute to its antioxidant activity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). Important for interactions with biological targets. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential for biological activity. A larger gap suggests greater stability. |
Co-Crystal Studies and Stability
2,3,5,6-Tetramethylpyrazine (TMP) is known for its high volatility and tendency to sublimate, which presents challenges for its formulation and storage as a pharmaceutical agent. nih.gov To address this physical instability, researchers have explored the formation of co-crystals. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonding. nih.gov This approach can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure.
Several studies have successfully synthesized and characterized co-crystals of TMP with various co-formers, including carboxylic acids and other organic molecules. nih.govresearchgate.net For instance, co-crystallizations of TMP with 3,5-dinitrosalicylic acid, 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid have been reported. researchgate.net The formation of these co-crystals is driven by strong hydrogen bonds between the nitrogen atoms of the pyrazine ring and the hydroxyl groups of the co-formers, as well as other intermolecular interactions such as π-π stacking. researchgate.net
These co-crystals exhibit enhanced thermal stability and reduced sublimation rates compared to pure TMP. acs.org The stability of the co-crystals is influenced by the nature of the co-former and the resulting hydrogen bonding patterns. researchgate.net For example, the presence of halogen bonding in some co-crystals has been shown to have a positive effect on their stability. researchgate.net By forming co-crystals, the physical stability of TMP can be significantly improved, making it a more viable candidate for pharmaceutical development. nih.gov
| Co-former | Stoichiometric Ratio (TMP:Co-former) | Key Interactions | Observed Stability Improvement |
|---|---|---|---|
| 3,5-Dinitrosalicylic Acid | 1:1 | N–H∙∙∙O/O–H∙∙∙N strong hydrogen bonds, π–π stacking | Enhanced thermal stability, reduced sublimation |
| 5-Chlorosalicylic Acid | 1:2 | N–H∙∙∙O/O–H∙∙∙N strong hydrogen bonds, halogen bonding | Improved physical stability |
| 3,5-Dichlorosalicylic Acid | 1:2 | N–H∙∙∙O/O–H∙∙∙N strong hydrogen bonds, halogen bonding | Higher decomposition temperature compared to other co-crystals |
| Genistein | 1:1 | Hydrogen bonding | Significantly reduced sublimation tendency |
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 2,3,5,6-Tetramethylpyrazine, SAR investigations have primarily focused on modifying its core structure to enhance its therapeutic effects, particularly its neuroprotective and antiplatelet activities.
In the context of antiplatelet activity, studies on structural analogues of TMP have revealed several key findings. The number and length of alkyl groups on the pyrazine ring have been shown to influence the compound's efficacy. nih.gov An increase in the number of alkyl groups, as well as an increase in the length of unbranched alkyl side chains, is associated with enhanced antiplatelet activity. nih.gov This increased activity has been correlated with an increase in the lipophilicity of the compounds. nih.gov Furthermore, the presence of nitrogen substitutions on the aromatic ring, either heterocyclic or in the meta position, is a functional requirement for its antiplatelet effects. nih.gov
Regarding neuroprotective effects, various derivatives of TMP have been synthesized and evaluated. For instance, the introduction of a nitrone moiety to the this compound structure has led to the development of compounds with potent free radical scavenging and neuroprotective properties. These derivatives have shown promise in models of ischemic stroke and neurodegenerative diseases. The modifications aim to improve properties such as blood-brain barrier permeability and target engagement. The core pyrazine ring with its methyl substitutions appears to be a critical scaffold for these biological activities, and further modifications are guided by SAR principles to optimize potency and pharmacokinetic profiles.
| Structural Modification | Effect on Biological Activity | Example of Activity Investigated |
|---|---|---|
| Increased number of alkyl groups on the pyrazine ring | Enhanced antiplatelet activity | Inhibition of platelet aggregation |
| Increased length of unbranched alkyl side chains | Enhanced antiplatelet activity | Inhibition of platelet aggregation |
| Increased lipophilicity | Correlated with increased inhibition of platelet aggregation | Antiplatelet effects |
| Nitrogen substitutions on the aromatic ring | Functional requirement for antiplatelet activity | Antiplatelet effects |
| Addition of a nitrone moiety | Potent free radical scavenging and neuroprotective effects | Neuroprotection in models of ischemic stroke |
Metabolism and Pharmacokinetics of 2,3,5,6 Tetramethylpyrazine
Absorption and Distribution in Biological Systems
Following administration, 2,3,5,6-Tetramethylpyrazine is quickly absorbed and distributed to various tissues. Studies in rats have detected its presence in the kidneys, liver, fat, heart, spleen, muscle, and lungs. A key aspect of its distribution is its ability to be rapidly and widely distributed in vivo after absorption.
Research in animal models provides insight into the concentration of TMP in plasma and brain tissue over time. In studies using rats, the pharmacokinetic parameters vary depending on the route of administration. For instance, after intravenous administration, TMP is detected in the brain within minutes.
A study comparing intravenous (i.v.), intranasal (i.n.), and intragastric (i.g.) administration of tetramethylpyrazine phosphate (B84403) (a salt form of TMP) in rats showed rapid absorption and distribution. The peak concentration (Cmax) in plasma was reached within 5 minutes for intranasal administration, while the peak in the brain was slightly delayed. The following table summarizes key pharmacokinetic parameters from this study. nih.gov
| Parameter | Administration Route | Plasma | Brain Dialysate |
| Tmax (min) | Intranasal (i.n.) | 5.00 ± 0.00 | 15.00 ± 0.00 |
| Intragastric (i.g.) | 38.33 ± 14.72 | 20.00 ± 5.48 | |
| Intravenous (i.v.) | 2.00 ± 0.00 | 15.00 ± 0.00 | |
| Cmax (μg/mL) | Intranasal (i.n.) | 4.31 ± 0.81 | 0.25 ± 0.04 |
| Intragastric (i.g.) | 1.83 ± 0.37 | 0.16 ± 0.02 | |
| Intravenous (i.v.) | 7.96 ± 1.11 | 0.45 ± 0.06 | |
| Data derived from a study on rats administered a 10 mg/kg dose of this compound phosphate. nih.gov |
A significant characteristic of 2,3,5,6-Tetramethylpyrazine is its ability to effectively cross the blood-brain barrier (BBB). frontiersin.orgnih.gov This property allows it to distribute into various regions of the brain, including the cerebral cortex, brainstem, striatum, hippocampus, cerebellum, and midbrain. frontiersin.org Its capacity to penetrate the BBB is a critical factor in its study for effects on the central nervous system. frontiersin.orgspandidos-publications.com The compound's efficient delivery to the brain has been observed following various administration routes, indicating that it can be absorbed into the systemic circulation and subsequently cross the BBB to reach brain tissue. nih.gov
Elimination Half-Life
2,3,5,6-Tetramethylpyrazine is characterized by rapid elimination from the body. frontiersin.org The elimination half-life (t½), which is the time required for the concentration of the compound in the body to be reduced by half, has been determined in several studies. In rats, the half-life can differ between the blood and the brain.
One study reported the elimination half-life of TMP in rats following intravenous injection to be approximately 35 minutes. frontiersin.org Another study focusing on transdermal application in Sprague-Dawley rats found the elimination half-life to be 26.5 minutes in plasma and 31.2 minutes in the brain. nih.govhpa.gov.twnih.gov A separate report cited the elimination half-life as 82.1 minutes in rat blood and a significantly longer 184.6 minutes in the brain, suggesting that the compound may be retained in brain tissue for a longer period compared to the systemic circulation. frontiersin.org This short half-life contributes to a low bioavailability, which has prompted research into various drug delivery systems. frontiersin.org
| Biological Compartment | Elimination Half-Life (t½) | Study Reference |
| Rat Plasma | ~35 minutes | Wang et al., 2019 frontiersin.org |
| Rat Plasma | 26.5 minutes | Qi et al., 2002 nih.govhpa.gov.twnih.gov |
| Rat Brain | 31.2 minutes | Qi et al., 2002 nih.govnih.gov |
| Rat Blood | 82.1 minutes | Tsai and Liang, 2013 frontiersin.org |
| Rat Brain | 184.6 minutes | Tsai and Liang, 2013 frontiersin.org |
Metabolite Identification and Characterization
The metabolism of 2,3,5,6-Tetramethylpyrazine in the body primarily occurs through the oxidation of one of its four methyl groups. This biotransformation process leads to the formation of more polar compounds that can be more easily excreted.
The two primary metabolites identified in rabbits are:
2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP) : This is the main active metabolite, formed by the hydroxylation of a methyl group. frontiersin.org High concentrations of HTMP have been found in the liver, lung, brain, kidney, heart, and spleen of rats, indicating that TMP is extensively metabolized in vivo. frontiersin.org
3,5,6-trimethylpyrazine-2-carboxylic acid : This metabolite is formed by the further oxidation of the hydroxymethyl group to a carboxylic acid group.
These metabolic pathways are facilitated mainly by cytochrome P450 (CYP450) enzymes located in the liver microsomes. frontiersin.org
Influence on Physiological Activity of Proteins (e.g., HSA)
Once in the bloodstream, 2,3,5,6-Tetramethylpyrazine interacts with plasma proteins. The plasma protein binding rate for TMP has been reported to be 64.64%. frontiersin.org A significant portion of this binding is to Human Serum Albumin (HSA), the most abundant protein in blood plasma. This interaction is crucial as it affects the distribution and availability of the compound.
The binding of TMP to HSA has been characterized as a form of static quenching, which implies the formation of a TMP-HSA complex. oriprobe.com Spectroscopic studies have determined the binding constant (K) for this interaction to be approximately 1.57 x 10⁴ L/mol, indicating a moderate binding affinity. oriprobe.com The stoichiometry of this complex is 1:1, meaning one molecule of TMP binds to a single site on the HSA molecule. oriprobe.com This reversible binding allows HSA to act as a carrier, transporting TMP through the circulatory system.
Role of 2,3,5,6 Tetramethylpyrazine in Food Science and Fermentation
Occurrence in Fermented Foods and Beverages
TTMP is a naturally occurring compound found in a diverse range of fermented foods and beverages, where its presence is a result of microbial activity and, in some cases, heat processing such as the Maillard reaction. researchgate.netnih.govacs.org
Chinese Baijiu, a globally consumed distilled spirit, owes a part of its distinctive flavor profile to the presence of TTMP. nih.govfrontiersin.org This compound is considered one of the most abundant pyrazines in Baijiu and is recognized as an important aromatic component. nih.govfrontiersin.orgresearchgate.net The concentration of TTMP can vary significantly among different types of Baijiu, influenced by the specific raw materials, brewing technologies, and fermentation conditions employed. nih.gov For instance, sauce-flavor, sesame-flavor, and rice-flavor Baijiu typically exhibit higher levels of TTMP compared to their light-flavor counterparts. nih.gov In soy sauce aroma type Baijiu (SSAB), TTMP is one of the three most concentrated pyrazines, with levels ranging from 475 to 1862 μg·L⁻¹. proquest.com The presence of TTMP not only contributes to the nutty and baked aroma of Baijiu but is also considered a factor in its potential health attributes. nih.govfrontiersin.org
Table 1: Concentration of 2,3,5,6-Tetramethylpyrazine in Various Types of Chinese Baijiu
| Baijiu Type | TTMP Concentration Range (μg/L) |
|---|---|
| Soy Sauce Aroma | 475 - 1862 |
| Strong Aroma | Data not available |
| Light Aroma | Lower than other aroma types |
| Rice Aroma | Higher than light aroma types |
| Sesame Aroma | Higher than light aroma types |
Data compiled from available research findings. nih.govproquest.com
While the primary association of TTMP is with grain-based fermentations and roasted products, its presence has also been noted in certain dairy products. The formation of pyrazines in dairy items can occur through microbial pathways during fermentation or through heat treatment processes like pasteurization and sterilization, which can induce Maillard reactions between amino acids and reducing sugars.
The characteristic roasted and nutty aromas of tea and coffee are, in part, attributable to the presence of pyrazines, including TTMP. nih.govthegoodscentscompany.com In these products, TTMP is primarily formed during the roasting process through the Maillard reaction. nih.govacs.org The roasting temperature and duration are critical factors that influence the development and concentration of these flavor compounds. The sensory profile of TTMP in these beverages is often described as sweet, chocolate, coffee, and cocoa-like. thegoodscentscompany.com
TTMP is also found in a variety of other food matrices. In cooked meats, pyrazines are formed during heating processes and contribute to the desirable roasted and savory flavors. ruihaibiological.com Similarly, in baked goods, the browning reactions that occur during baking lead to the formation of a complex mixture of flavor compounds, including TTMP, which imparts characteristic nutty and roasted notes. chemimpex.com Fermented soybean products, such as Japanese natto, are also known to contain TTMP, where it is produced by the fermenting microorganism Bacillus subtilis. oup.comtandfonline.com
Contribution to Flavor and Aroma Profiles
2,3,5,6-Tetramethylpyrazine is a potent aroma compound with a distinct and desirable sensory profile. nih.govfrontiersin.orgresearchgate.net Its flavor is generally described as nutty, roasted, and toasty. oup.comtaylorandfrancis.com In many food products, it contributes notes of roasted peanuts, hazelnut, and cocoa. nih.govresearchgate.net The specific aroma descriptors can also include sweet, chocolate, coffee, and musty notes. thegoodscentscompany.comsigmaaldrich.com
Table 2: Aroma Descriptors Associated with 2,3,5,6-Tetramethylpyrazine
| Aroma Descriptor | Associated Food/Beverage |
|---|---|
| Nutty, Roasted, Baked | Baijiu, Baked Goods, Roasted Nuts |
| Chocolate, Cocoa, Coffee | Coffee, Tea, Confectionery |
| Sweet, Musty | General descriptor |
| Fermented | Fermented Soybean Products |
This table synthesizes common descriptors from various sources. nih.govfrontiersin.orgresearchgate.netthegoodscentscompany.comsigmaaldrich.com
Microbial Ecology and TTMP Production in Food Fermentation
The production of 2,3,5,6-Tetramethylpyrazine in fermented foods is intrinsically linked to the metabolic activities of specific microorganisms. oup.comasm.org Various bacterial species, particularly from the genus Bacillus, are known to be significant producers of TTMP. oup.comnih.govproquest.com
In the context of Chinese Baijiu production, the microbial community within the fermentation starter, known as Daqu or jiuqu, plays a pivotal role in the synthesis of flavor compounds, including TTMP. oup.comfrontiersin.org Bacillus subtilis has been identified as a key microorganism responsible for TTMP formation in high-temperature Daqu. oup.comasm.org Strains of Bacillus isolated from Daqu have demonstrated the ability to produce high levels of TTMP. oup.com Research has shown that inoculating fermentation with high-yielding Bacillus strains can significantly increase the TTMP content in Baijiu. nih.gov
Other microorganisms have also been implicated in TTMP production during Baijiu fermentation. A study on sauce-flavor Baijiu identified several functional microorganisms, including Weissella paramesenteroides, Levilactobacillus brevis, Pediococcus pentosaceus, Bacillus sonorensis, Pediococcus acidilactici, Kroppenstedtia eburnea, and Saccharomyces cerevisiae, as potential TTMP producers. fao.org Metabolic engineering of Saccharomyces cerevisiae, a primary yeast in many fermentations, has also been explored to enhance TTMP production. frontiersin.orgnih.gov
The biosynthesis of TTMP by microorganisms primarily involves the precursor molecule acetoin (B143602) (3-hydroxy-2-butanone). nih.govoup.combiorxiv.org Microorganisms produce acetoin from pyruvate (B1213749), a central metabolite in glucose metabolism. asm.org Two molecules of acetoin then condense with an ammonia (B1221849) source, often derived from the breakdown of amino acids, to form TTMP. nih.govbiorxiv.org Therefore, the availability of both a suitable carbon source for acetoin production and a nitrogen source for the condensation reaction are critical for microbial TTMP synthesis. oup.comasm.org Fermentation conditions such as pH, temperature, and oxygen availability can also significantly influence the growth of TTMP-producing microorganisms and the efficiency of the biosynthetic pathway. oup.comoup.comnih.gov
Table 3: Microorganisms Involved in 2,3,5,6-Tetramethylpyrazine Production
| Microorganism | Fermentation Environment |
|---|---|
| Bacillus subtilis | Baijiu (Daqu), Fermented Soybeans (Natto) |
| Bacillus sonorensis | Baijiu |
| Weissella paramesenteroides | Baijiu |
| Levilactobacillus brevis | Baijiu |
| Pediococcus pentosaceus | Baijiu |
| Pediococcus acidilactici | Baijiu |
| Kroppenstedtia eburnea | Baijiu |
| Saccharomyces cerevisiae | Baijiu (and other alcoholic fermentations) |
This table highlights key microorganisms identified in research. oup.comasm.orgfao.orgfrontiersin.orgnih.gov
Environmental and Ecological Considerations
Presence in Natural Products and Environment
2,3,5,6-Tetramethylpyrazine is synthesized by a variety of organisms and is a component of several widely consumed food products. It is notably found in fermented foods where microbial activity contributes to its formation. Examples include nattō (a traditional Japanese food made from fermented soybeans) and fermented cocoa beans. wikipedia.org In one study, it was identified as the dominant volatile organic compound in a sourdough starter. wikipedia.org
The compound is also produced by microorganisms. For instance, it has been identified as a bacterial metabolite, with specific mention of its presence in cultures of Bacillus subtilis. nih.govasm.org The natural products occurrence database, LOTUS, has reported its presence in organisms such as Francisella tularensis and the tea plant, Camellia sinensis. nih.gov Furthermore, TMP is recognized as an alkaloid that can be extracted from the rhizome of Ligusticum wallichii (Chuanxiong), a plant used in traditional Chinese medicine. nih.gov
Its formation is often linked to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.gov However, biological pathways are also significant, with biosynthesis involving the amination of acetoin (B143602), which is derived from pyruvate (B1213749). wikipedia.org
Table 1: Natural Occurrence of 2,3,5,6-Tetramethylpyrazine
| Source Category | Specific Example(s) | Role/Context |
| Fermented Foods | Nattō, Fermented Cocoa Beans, Sourdough Starter wikipedia.org | Flavor Compound |
| Plants | Ligusticum wallichii (Chuanxiong), Camellia sinensis nih.gov | Natural Alkaloid/Metabolite |
| Bacteria | Bacillus subtilis, Francisella tularensis asm.orgnih.gov | Bacterial Metabolite |
Biodegradation and Environmental Fate
Information regarding the specific biodegradation pathways and environmental persistence of 2,3,5,6-tetramethylpyrazine is not extensively detailed in the available scientific literature. One safety data sheet notes that its persistence and degradability are "not established". synerzine.com
However, its application as a flavoring in animal feed has undergone environmental assessment. A report from the European Food Safety Authority (EFSA) concluded that the proposed maximum use levels of TMP in animal feed are unlikely to have detrimental effects on terrestrial and freshwater compartments. researchgate.net This suggests that at current usage levels, the compound is not expected to be a significant environmental concern. researchgate.net While the product is not considered harmful to aquatic organisms, general precautions to avoid its release into the environment, particularly into sewers and public waters, are advised. synerzine.com Environmental microorganisms are known to play a crucial role in modifying the chemical structures of various natural products, which is a key aspect of biodegradation in soil and water. asm.orgmdpi.com
Interactions with Other Organisms
2,3,5,6-Tetramethylpyrazine exhibits a range of interactions with various organisms, from insects to mammals.
In insects, it can act as an attractant. Research has demonstrated that a combination of 2,3,5,6-tetramethylpyrazine and ultraviolet light is effective at attracting booklice (Liposcelis bostrychophila), indicating a potential application in pest management for stored products. sigmaaldrich.com
In mammals, the compound has been evaluated for its safety as a feed additive for several animal species. The EFSA FEEDAP Panel concluded that 2,3,5,6-tetramethylpyrazine is safe at a maximum dose of 0.5 mg/kg of complete feed for cattle, salmonids, and non-food-producing animals, and at a normal use level of 0.1 mg/kg for pigs and poultry. researchgate.net Toxicity studies in rats have been conducted to establish safety levels. A 90-day feeding study in rats found that while high doses (55 mg/kg bw/day) resulted in decreased body-weight gain in females, no pathological lesions were observed. hpa.gov.tw
Table 2: Summary of 2,3,5,6-Tetramethylpyrazine Interactions with Organisms
| Organism Group | Type of Interaction | Finding |
| Insects | Chemoattraction | Attracts booklice (Liposcelis bostrychophila) when combined with UV light. sigmaaldrich.com |
| Livestock/Aquaculture | Feed Additive Safety | Considered safe at specified concentrations for cattle, salmonids, pigs, and poultry. researchgate.net |
| Rodents (Rats) | Toxicity Study | No pathological lesions found in a 90-day feeding study. hpa.gov.tw |
Future Research Directions and Applications
Translational Research for Clinical Applications
Translational research on 2,3,5,6-tetramethylpyrazine is actively bridging the gap between preclinical findings and clinical applications, with promising results in neuroprotection, cardiovascular health, and oncology.
Neuroprotective Roles: Preclinical studies have consistently demonstrated the neuroprotective effects of TMP. In models of Parkinson's disease, a derivative of tetramethylpyrazine, T-006, has been shown to improve motor behavior and increase the survival of dopaminergic neurons. nih.gov Another derivative, this compound nitrone (TBN), has also shown protective effects in Parkinson's disease models and has been found to be safe in a Phase I study, suggesting its potential as a disease-modifying treatment. cdnsciencepub.comnih.gov Furthermore, TMP has been shown to enhance neuroprotection and plasticity in cerebral ischemia-reperfusion injury by inhibiting inflammatory responses and promoting the repair of the blood-brain barrier. frontiersin.orgnih.gov Its ability to cross the blood-brain barrier makes it a promising candidate for treating various central nervous system disorders. nih.gov
Cardiovascular Benefits: Traditionally used for cardiovascular ailments, TMP's efficacy is now being validated through scientific investigation. nih.gov Research has shown that it can induce vasodilation, reduce blood pressure, and protect against ischemic injury. nih.govresearchgate.net These effects are attributed to multiple mechanisms, including the modulation of ion channels and inhibition of vascular smooth muscle cell proliferation. researchgate.net
Oncological Potential: Emerging evidence suggests that TMP possesses anticancer properties. Studies have shown its ability to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, in colon cancer cells. nih.govnih.govmdpi.com It has also been found to inhibit the proliferation of colon cancer cells by inducing apoptosis and causing cell cycle arrest. mdpi.com These findings highlight the potential of TMP as an adjunct therapy in cancer treatment.
Table 1: Summary of Preclinical and Clinical Research on 2,3,5,6-Tetramethylpyrazine
| Therapeutic Area | Model/Study Type | Key Findings |
|---|---|---|
| Neuroprotection | Parkinson's Disease Models | Improved motor function, increased survival of dopaminergic neurons. nih.govcdnsciencepub.com |
| Cerebral Ischemia-Reperfusion | Enhanced neuroprotection and plasticity, promoted blood-brain barrier repair. frontiersin.orgnih.gov | |
| Cardiovascular | In vivo and in vitro models | Induced vasodilation, reduced blood pressure, protected against ischemic injury. nih.govresearchgate.net |
| Oncology | Colon Cancer Cell Lines | Suppressed epithelial-mesenchymal transition, inhibited proliferation, induced apoptosis. nih.govmdpi.commdpi.com |
Biotechnological Advancements for Sustainable Production
The increasing demand for 2,3,5,6-tetramethylpyrazine in the food and pharmaceutical industries has spurred research into sustainable and high-yield production methods, moving beyond traditional plant extraction and chemical synthesis. Biotechnological approaches, particularly microbial fermentation, are at the forefront of these efforts.
A variety of microorganisms have been engineered to produce TMP, including Corynebacterium glutamicum, Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae. nih.govfrontiersin.org The core of these strategies revolves around enhancing the production of the key precursor, acetoin (B143602). nih.gov This is achieved through metabolic engineering techniques such as the overexpression of pathway enzymes like acetolactate synthase and α-acetolactate decarboxylase, and the deletion of competing metabolic pathways to channel more carbon flux towards acetoin and subsequently TMP. nih.govmdpi.com
To make the process more economically viable and environmentally friendly, researchers are exploring the use of low-cost, non-food raw materials as fermentation feedstocks. Sustainable sources such as sorghum hydrolysates, cane molasses, tapioca flour, and cottonseed cake have been successfully utilized. cdnsciencepub.comnih.govnih.govnih.gov For instance, engineered C. glutamicum has been shown to produce TMP from ionic liquid-pretreated sorghum biomass. nih.govnih.gov Similarly, Bacillus sp. has been used to produce TMP from cane molasses. nih.govnih.gov
Optimization of fermentation conditions, including media components like glucose and urea (B33335), temperature, and oxygen supply, has also been critical in boosting TMP titers. frontiersin.orgnih.gov Through a combination of metabolic engineering and process optimization, significant increases in TMP production have been achieved. For example, an engineered strain of E. coli achieved a high titer of (R)-acetoin, which was then chemically converted to TMP with a high conversion rate. cdnsciencepub.commdpi.com
Table 2: Microbial Hosts and Substrates for Biotechnological Production of 2,3,5,6-Tetramethylpyrazine
| Microbial Host | Substrate(s) | Key Advancements |
|---|---|---|
| Corynebacterium glutamicum | Glucose, Sorghum hydrolysates | Metabolic engineering and media optimization leading to enhanced titers. nih.govnih.govnih.gov |
| Escherichia coli | Glucose, Tapioca flour, Cottonseed cake | High-yield production of the precursor acetoin from non-food raw materials. cdnsciencepub.commdpi.com |
| Bacillus subtilis | Soybean meal, Glucose | High-yield fermentative preparation using an endogenous precursor approach. frontiersin.org |
| Bacillus sp. | Cane molasses | Utilization of agro-industrial byproducts for cost-effective production. nih.govnih.gov |
| Saccharomyces cerevisiae | Corn-based medium | Genetic engineering to increase acetoin and subsequent TMP production in Baijiu fermentation. mdpi.comfrontiersin.org |
Advanced Analytical Methodologies for Complex Matrices
The accurate and sensitive quantification of 2,3,5,6-tetramethylpyrazine and its metabolites in complex biological and food matrices is crucial for pharmacokinetic studies, clinical diagnostics, and quality control. Advanced analytical methodologies have been developed to meet these needs.
High-performance liquid chromatography (HPLC) is a widely used technique for the determination of TMP in various samples, including rat brain tissue, plasma, and cerebrospinal fluid. nih.govnih.gov Reversed-phase HPLC with a C18 column and UV detection is a common approach, offering reliability and sensitivity. nih.gov
For enhanced specificity and sensitivity, liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for analyzing TMP in biological fluids. cdnsciencepub.com This technique allows for the simultaneous quantification of TMP and its active metabolites, such as 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP). cdnsciencepub.com The use of positive electrospray ionization (ESI) and selected ion monitoring (SIM) provides high precision and accuracy, with low limits of quantification, making it suitable for detailed pharmacokinetic studies. cdnsciencepub.com
Beyond traditional chromatographic methods, novel sensor technologies are being explored for rapid and cost-effective detection of TMP. A notable development is the creation of a molecularly imprinted electrochemical sensor. nih.govfrontiersin.orgmdpi.com This sensor utilizes molecularly imprinted polymers to create specific recognition sites for TMP, enabling its detection in complex samples like the Chinese liquor, Baijiu. nih.govmdpi.com This technology shows promise for real-time monitoring and quality assessment in the food and beverage industry.
Table 3: Comparison of Analytical Methods for 2,3,5,6-Tetramethylpyrazine Detection
| Analytical Technique | Matrix | Key Features |
|---|---|---|
| HPLC-UV | Rat plasma, brain tissue, cerebrospinal fluid | Reliable, sensitive, suitable for pharmacokinetic studies. nih.govnih.gov |
| LC-MS | Dog plasma | High specificity and sensitivity, allows for metabolite quantification. cdnsciencepub.com |
| Molecularly Imprinted Electrochemical Sensor | Baijiu (Chinese liquor) | Rapid, cost-effective, high selectivity for TMP. nih.govfrontiersin.orgmdpi.com |
Integrated Omics Approaches for Understanding Biosynthesis and Metabolism
Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are providing a holistic understanding of the biosynthesis and metabolism of 2,3,5,6-tetramethylpyrazine.
Genomics and Transcriptomics: The complete genome of high-yield TMP-producing bacteria, such as Bacillus sp. TTMP20, has been sequenced to elucidate the genetic blueprint for its synthesis. cdnsciencepub.com This allows for the identification of key genes and biosynthetic gene clusters (BGCs) involved in the metabolic pathway. cdnsciencepub.com Transcriptomic analysis complements this by revealing the expression levels of these genes under different conditions, helping to identify rate-limiting steps and targets for metabolic engineering. cdnsciencepub.com
Proteomics: Proteomic studies have been instrumental in understanding the molecular mechanisms of TMP's pharmacological effects. By analyzing changes in protein expression in cells treated with TMP or its derivatives, researchers have identified key proteins and pathways that are modulated. For example, proteomic analysis of cells treated with a this compound dimer revealed its neuroprotective effects are linked to the modulation of proteins involved in mitochondrial function and the electron transport chain. nih.gov Another study on irradiated bone marrow stromal cells showed that TMP could reverse radiation-induced changes in the expression of proteins related to the cell cycle and signal transduction. nih.gov
Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule metabolites in a biological system, offering insights into the metabolic state and the effects of external stimuli. While specific metabolomic studies on TMP biosynthesis are emerging, the integration of metabolomics with transcriptomics is a powerful tool for correlating gene expression with metabolite production, thereby mapping out metabolic pathways and regulatory networks.
The integration of these omics disciplines is crucial for a systems-level understanding of TMP. By connecting the genetic potential (genomics) with gene expression (transcriptomics), protein function (proteomics), and metabolic output (metabolomics), researchers can build comprehensive models of TMP biosynthesis and its physiological effects. This knowledge is vital for both optimizing biotechnological production and discovering new therapeutic applications.
Exploration of Novel Pharmacological Targets and Mechanisms
Recent research has expanded beyond the traditionally recognized effects of 2,3,5,6-tetramethylpyrazine, uncovering novel pharmacological targets and mechanisms of action that hold significant therapeutic potential.
Modulation of Cellular Processes:
Autophagy: TMP has been shown to regulate autophagy, a cellular process of degradation and recycling, in various disease models. In hepatic fibrosis, it promotes autophagy to reduce inflammation by inhibiting the AKT–mTOR signaling pathway. cdnsciencepub.com Conversely, in certain cancer models, it can act as an autophagy inhibitor to enhance antitumor immunity. researchgate.net It has also been found to attenuate neurotoxicity by enhancing autophagy through the GPR50/CREB pathway. worldscientific.com
Ferroptosis: A novel area of investigation is the role of TMP in inhibiting ferroptosis, an iron-dependent form of programmed cell death. In spinal cord injury models, TMP has been shown to alleviate neuronal ferroptosis by regulating the GPX4/ACSL4 axis and modulating iron metabolism through the NRF2/ARE pathway. nih.govnih.govresearchgate.net
Interaction with Signaling Pathways: TMP interacts with a multitude of signaling pathways, underscoring its pleiotropic effects. In the context of neuroinflammation, it exerts anti-inflammatory effects by activating SIRT1 and inhibiting the NF-κB signaling pathway, which in turn suppresses the pro-inflammatory M1 polarization of microglia. nih.gov In cancer, it has been shown to modulate the PI3K/Akt/mTOR, Wnt/GSK3/β-catenin, and MAPK signaling pathways. mdpi.com Other important pathways influenced by TMP include the PKA/CREB pathway in neuroprotection and the HMGB1/TLR4/NF-κB pathway in acute lung injury. nih.govnih.gov
Emerging Research Areas:
Non-coding RNAs: There is growing interest in how TMP may interact with non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are key regulators of gene expression. Evidence suggests that TMP can modulate the expression of miR-150, which is involved in regulating neuroinflammation. frontiersin.org Given the crucial role of non-coding RNAs in a wide range of diseases, this represents a promising avenue for future research into TMP's mechanisms of action.
Gut Microbiota: The influence of the gut microbiota on the metabolism and efficacy of herbal medicines is a rapidly expanding field. While direct studies on TMP are limited, the biotransformation of natural compounds by gut microbes is known to significantly impact their bioavailability and therapeutic effects. Future research will likely explore how the gut microbiome metabolizes TMP and how this interaction influences its pharmacological activities.
Table 4: Novel Pharmacological Targets and Mechanisms of 2,3,5,6-Tetramethylpyrazine
| Target/Mechanism | Disease Context | Key Signaling Pathway(s) |
|---|---|---|
| Autophagy Regulation | Hepatic Fibrosis, Neurotoxicity, Cancer | AKT-mTOR, GPR50/CREB cdnsciencepub.comresearchgate.networldscientific.com |
| Ferroptosis Inhibition | Spinal Cord Injury | GPX4/ACSL4, NRF2/ARE nih.govnih.govresearchgate.net |
| Neuroinflammation | Central Nervous System Disorders | SIRT1/NF-κB nih.gov |
| Epithelial-Mesenchymal Transition | Colon Cancer | PI3K/Akt/mTOR, Wnt/GSK3/β-catenin, MAPK mdpi.com |
| Acute Lung Injury | Sepsis, Inflammation | HMGB1/TLR4/NF-κB, Rac1/LIMK1 nih.govfrontiersin.org |
2,3,5,6-Tetramethylpyrazine continues to be a compound of significant scientific interest, with its therapeutic potential extending far beyond its traditional uses. The ongoing translational research in neuroprotection, cardiovascular disease, and oncology is paving the way for its clinical application. Concurrently, advancements in biotechnology are enabling sustainable and high-yield production, making it more accessible. The development of sophisticated analytical techniques is facilitating a deeper understanding of its behavior in biological systems. Furthermore, the application of integrated omics and the exploration of novel pharmacological targets are revealing complex mechanisms of action, opening up new therapeutic possibilities. The future of 2,3,5,6-tetramethylpyrazine research lies in the continued integration of these diverse scientific disciplines to fully harness its potential for human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
